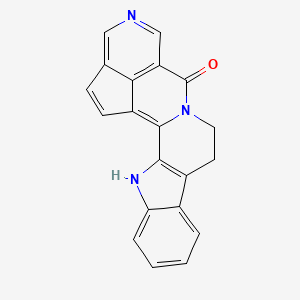
Naulafine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naulafine is a monoterpenoid indole alkaloid.
Applications De Recherche Scientifique
Nalfurafine in Pruritus Treatment
Nalfurafine has been approved in Japan for the treatment of pruritus in patients with chronic kidney disease, demonstrating effectiveness in reducing itch severity without significant side effects commonly associated with other KOR agonists, such as dysphoria or psychotomimesis. Clinical trials and long-term studies have shown that nalfurafine is effective in alleviating uremic pruritus, a common and challenging symptom in hemodialysis patients, with a favorable safety profile and without significant risk of abuse or addiction (Kumagai et al., 2012).
Potential in Pain Management
Although not approved for pain management, nalfurafine's kappa-opioid receptor activity suggests potential utility in this area. Preclinical studies have indicated that nalfurafine can produce analgesic effects without the dysphoric and psychotomimetic effects typically associated with KOR agonists, making it a candidate for further investigation in pain management contexts (Nagase & Fujii, 2014).
Modulation of Addictive Behaviors
Nalfurafine's unique interaction with opioid receptors, particularly its G-protein biased signaling at the kappa-opioid receptor, suggests potential applications in modulating addictive behaviors. Studies have explored its effects in the context of alcohol and opioid use disorders, indicating that nalfurafine may reduce excessive alcohol intake and modulate the addictive properties of opioids without the typical side effects of kappa-opioid receptor agonists (Zhou & Kreek, 2019).
Propriétés
Formule moléculaire |
C20H13N3O |
|---|---|
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
4,14,18-triazahexacyclo[14.6.1.02,14.03,11.05,10.020,23]tricosa-1,3(11),5,7,9,16(23),17,19,21-nonaen-15-one |
InChI |
InChI=1S/C20H13N3O/c24-20-15-10-21-9-11-5-6-14(17(11)15)19-18-13(7-8-23(19)20)12-3-1-2-4-16(12)22-18/h1-6,9-10,22H,7-8H2 |
Clé InChI |
OLOYVFQOIBGLFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C3C=CC4=CN=CC(=C43)C2=O)C5=C1C6=CC=CC=C6N5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-ditert-butyl-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B1255064.png)
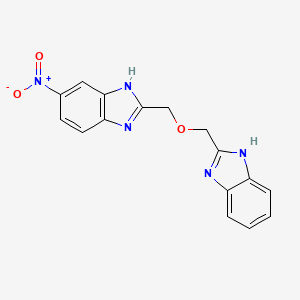
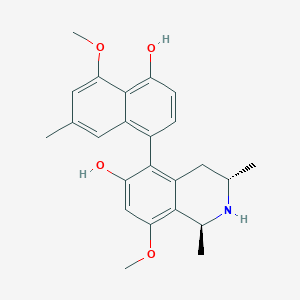
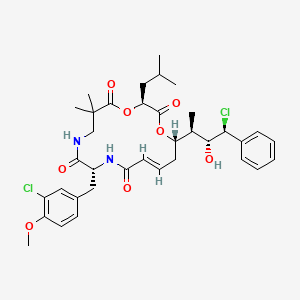
![methyl (4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B1255068.png)


![(3aS,3bR)-3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B1255071.png)
![luteolin 7-O-[(beta-D-glucosyluronic acid)-(1->2)-(beta-D-glucosiduronic acid)]](/img/structure/B1255075.png)
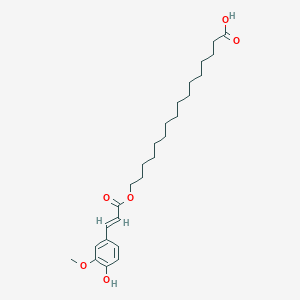
![(2S,3S,4S,5R,6R)-6-[[(3S,4R,4Ar,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1255081.png)
![1-(4-Iodophenyl)-1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butene](/img/structure/B1255082.png)
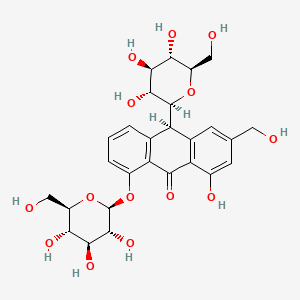
![7-Oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B1255087.png)
